4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one
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Overview
Description
Synthesis Analysis
The synthesis of densely functionalized thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives, which are structurally related to 4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one, has been achieved through versatile one-pot multicomponent condensation reactions. These syntheses typically involve eco-friendly and reusable catalysts, such as 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid, under solvent-free conditions. This method highlights the operational simplicity, short reaction time, and wide functional group tolerance, which are advantageous for the efficient utilization of reactants and the ease of purification procedures (Reddy & Jeong, 2016).
Molecular Structure Analysis
The molecular structures of synthesized chromeno[3,4-c][1,2,5]thiadiazol-4-one derivatives and related compounds are thoroughly characterized using advanced spectroscopic techniques such as NMR and HRMS, along with X-ray crystallographic analysis. This comprehensive structural elucidation confirms the formation of the desired products and provides insights into the three-dimensional arrangement of atoms within the molecules, which is crucial for understanding their reactivity and interactions with other molecules (Ren et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one derivatives encompasses a variety of reactions, including C-N and C-S bond formations. These reactions are facilitated by catalysts such as Cu(OAc)2•H2O and yield products with significant biological activity. The ability to undergo successive bond formations underscores the versatility of these compounds in synthetic organic chemistry and their potential application in the development of novel pharmacophores (Ren et al., 2018).
properties
IUPAC Name |
chromeno[3,4-c][1,2,5]thiadiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2S/c12-9-8-7(10-14-11-8)5-3-1-2-4-6(5)13-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSOLJFWAWWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NSN=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-[1]Benzopyrano[3,4-c][1,2,5]thiadiazol-4-one |
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